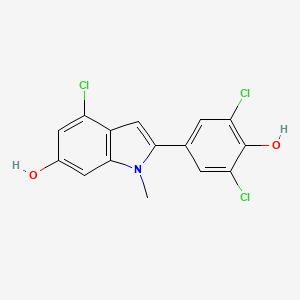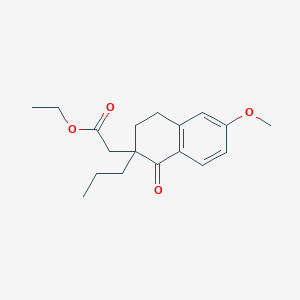
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C18H24O4 and a molecular weight of 304.38 g/mol . This compound is characterized by its complex structure, which includes a methoxy group, a propyl group, and a tetrahydronaphthalene moiety. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves several steps. One common method includes the reaction of 6-methoxy-2-propyl-1,2,3,4-tetrahydronaphthalene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Applications De Recherche Scientifique
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The methoxy and ester groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as:
Ethyl acetate: A simpler ester with a wide range of industrial applications.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Propyl 2-(6-methoxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Another similar compound with a propyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
ethyl 2-(6-methoxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C18H24O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h6-7,11H,4-5,8-10,12H2,1-3H3 |
Clé InChI |
SZUQBWGMGAUMRO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC2=C(C1=O)C=CC(=C2)OC)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


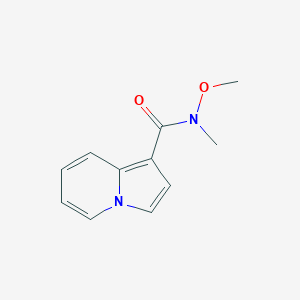
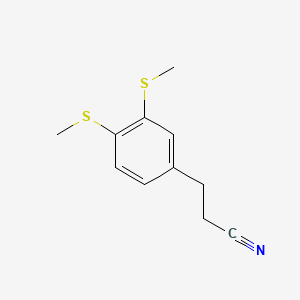
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
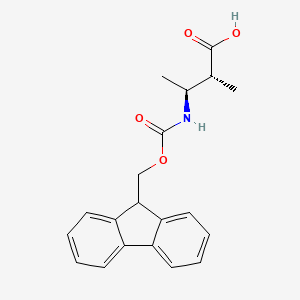
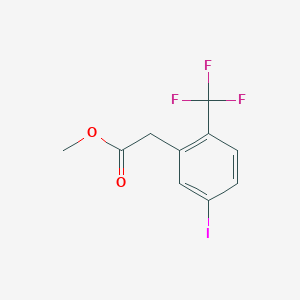
![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)



![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
